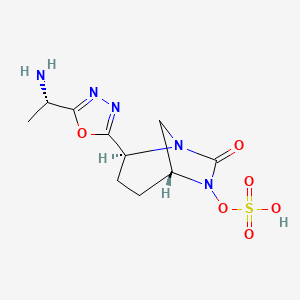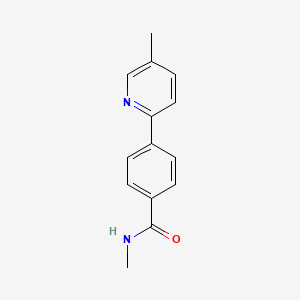![molecular formula C15H12ClN3O2 B13921542 2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)
2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a carboxaldehyde group attached to a pyrrolopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the desired compound .
化学反応の分析
Types of Reactions
2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.
Reduction: The carboxaldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses .
類似化合物との比較
Similar Compounds
2-chloropyrimidine: Shares the pyrimidine core but lacks the pyrrolo and methoxyphenyl groups.
4-methoxyphenylpyrimidine: Contains the methoxyphenyl group but lacks the chloro and pyrrolo groups.
Uniqueness
2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C15H12ClN3O2 |
|---|---|
分子量 |
301.73 g/mol |
IUPAC名 |
2-chloro-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-4-2-10(3-5-13)8-19-12(9-20)6-11-7-17-15(16)18-14(11)19/h2-7,9H,8H2,1H3 |
InChIキー |
OEMMATCVOAEFLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=CC3=CN=C(N=C32)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)









